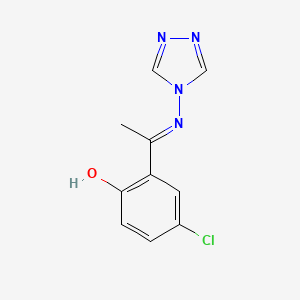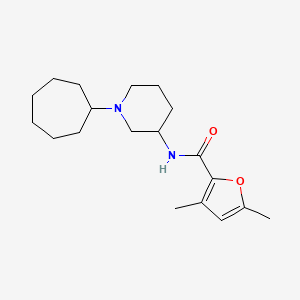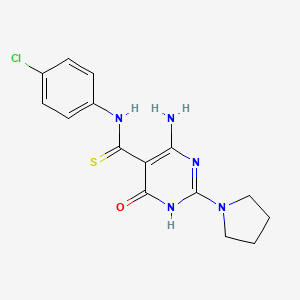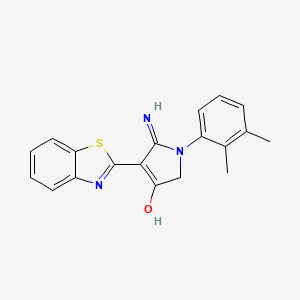methanone](/img/structure/B6082439.png)
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized through different methods and has been used to investigate various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone involves the inhibition of specific enzymes and signaling pathways. This compound targets the enzyme lysine-specific demethylase 1A (LSD1), which is involved in the regulation of gene expression. By inhibiting LSD1, this compound can alter gene expression and affect various cellular processes. This compound also targets the signaling pathway known as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting this pathway, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, this compound can protect against oxidative stress, inflammation, and excitotoxicity, leading to improved cognitive function. In infectious diseases, this compound can inhibit the replication of viruses and bacteria by targeting specific enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, its ability to target specific enzymes and signaling pathways, and its ability to inhibit the growth of cancer cells and protect neurons from damage. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in pre-clinical studies.
Direcciones Futuras
There are several potential future directions for the research and development of [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use. Additionally, further studies are needed to evaluate its safety and efficacy in pre-clinical and clinical trials. Finally, this compound could be used as a tool compound to investigate the role of specific enzymes and signaling pathways in various cellular processes.
Métodos De Síntesis
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been synthesized using various methods, including the Suzuki-Miyaura coupling method, the Buchwald-Hartwig amination method, and the Ullmann reaction. The Suzuki-Miyaura coupling method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The Buchwald-Hartwig amination method involves the coupling of aryl halides with amines in the presence of a palladium catalyst. The Ullmann reaction involves the coupling of aryl halides with copper in the presence of a base. These methods have been optimized to produce this compound with high yield and purity.
Aplicaciones Científicas De Investigación
[4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone has been used in various scientific research studies, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function. In infectious disease research, this compound has been shown to inhibit the replication of certain viruses and bacteria.
Propiedades
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7(2)16-13-17-12(15)11(19-13)10(18)8-3-5-9(14)6-4-8/h3-7H,15H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVCZAGQFKAGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082396.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6082405.png)
![3,5-dimethyl-2-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6082410.png)


![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
![6-chloro-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6082436.png)
![4-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6082445.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)